5-(3-Acetylphenyl)-2-fluorophenol
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Overview
Description
5-(3-Acetylphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It features a fluorine atom and an acetyl group attached to a phenyl ring, which is further connected to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetylphenylboronic acid and 2-fluorophenol.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 3-acetylphenylboronic acid reacts with 2-fluorophenol in the presence of a palladium catalyst and a base (e.g., potassium carbonate) under an inert atmosphere (e.g., nitrogen) to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 5-(3-Acetylphenyl)-2-fluoroquinone.
Reduction: Formation of 5-(3-Hydroxyphenyl)-2-fluorophenol.
Substitution: Formation of 5-(3-Acetylphenyl)-2-aminophenol or 5-(3-Acetylphenyl)-2-thiolphenol.
Scientific Research Applications
5-(3-Acetylphenyl)-2-fluorophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
5-(3-Acetylphenyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
5-(3-Acetylphenyl)-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.
5-(3-Acetylphenyl)-2-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
5-(3-Acetylphenyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution can enhance the bioactivity and metabolic stability of drug candidates.
Properties
IUPAC Name |
1-[3-(4-fluoro-3-hydroxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(15)14(17)8-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWTQLNJDDUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684240 |
Source
|
Record name | 1-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-80-1 |
Source
|
Record name | 1-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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